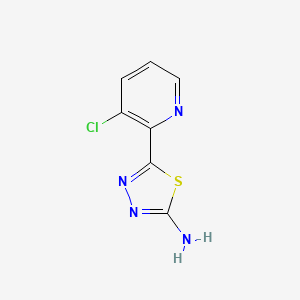

2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

Molekularformel |

C7H5ClN4S |

|---|---|

Molekulargewicht |

212.66 g/mol |

IUPAC-Name |

5-(3-chloropyridin-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |

InChI-Schlüssel |

IAAFGQCFPGBPPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)C2=NN=C(S2)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Comparative Analysis of Methods

Characterization and Validation

Synthesized compounds are typically validated via:

- ¹H/¹³C NMR : Peaks for the pyridyl group (δ 7.5–8.5 ppm) and thiadiazole ring (δ 160–170 ppm).

- FT-IR : N-H stretches (~3350 cm⁻¹), C=N vibrations (~1550 cm⁻¹).

- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) on the thiadiazole ring undergoes nucleophilic substitution reactions, enabling functionalization.

Acetylation

Reaction with acetic anhydride in the presence of pyridine yields N-acetyl derivatives. For example:

Reaction:

2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole + Acetic anhydride → N-(5-(3-chloro-2-pyridyl)-1,3,4-thiadiazol-2-yl)acetamide

Conditions:

Key Data:

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Amino-thiadiazole + Ac₂O | N-Acetyl-thiadiazole derivative | 83 | Reflux, pyridine |

Electrophilic Substitution at the Pyridine Ring

The 3-chloro substituent on the pyridine ring facilitates electrophilic substitution or coupling reactions.

Suzuki-Miyaura Coupling

The chlorine atom can be replaced by aryl/heteroaryl groups via palladium-catalyzed cross-coupling. For example:

Reaction:

this compound + Arylboronic acid → 2-Amino-5-(3-aryl-2-pyridyl)-1,3,4-thiadiazole

Conditions:

-

Pd(PPh₃)₄ catalyst, Na₂CO₃ base

-

DMF/H₂O solvent, 80–100°C

Key Data:

| Coupling Partner | Product | Yield (%) | Catalyst System |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-pyridyl-thiadiazole derivative | 75–90 | Pd(PPh₃)₄, Na₂CO₃ |

Cyclization Reactions

The compound participates in cyclodehydration to form fused heterocyclic systems.

Formation of Triazolo-Thiadiazoles

Reaction with hydrazine derivatives leads to triazole-fused thiadiazoles.

Reaction:

this compound + Hydrazine hydrate → Triazolo[3,4-b]thiadiazole

Conditions:

Key Data:

| Cyclizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydrazine hydrate | Triazolo-thiadiazole derivative | 78 | Reflux, ethanol |

Oxidation and Desulfurization

The thiadiazole ring can undergo oxidation or desulfurization under controlled conditions.

Oxidation to Oxadiazoles

Treatment with oxidizing agents converts the thiadiazole to oxadiazole.

Reaction:

this compound + H₂O₂ → 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-oxadiazole

Conditions:

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes/ketones to form Schiff bases.

Reaction:

this compound + Benzaldehyde → N-Benzylidene-thiadiazole derivative

Conditions:

Key Data:

| Aldehyde/Ketone | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | 88 | Reflux, ethanol |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group’s lone pair attacks electrophiles (e.g., acylating agents), forming stable amides .

-

Suzuki Coupling : The chloro group on pyridine undergoes oxidative addition with Pd(0), followed by transmetalation and reductive elimination.

-

Cyclodehydration : Thiosemicarbazide intermediates cyclize via dehydration, forming fused rings .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold for medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of agrochemicals and pesticides

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally analogous compounds:

Spectroscopic and Electronic Properties

- Fluorescence : TS exhibits dual fluorescence due to intramolecular charge transfer facilitated by the ortho-hydroxy group, a property absent in the target compound. The chloro-pyridyl substituent may instead enhance UV absorption or alter emission spectra via electron-withdrawing effects .

- Spectral Analysis: NMR studies of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives show characteristic peaks for aromatic protons (δ 6.95–7.82) and the –N=CH– group (δ 8.57). The target compound’s pyridyl ring is expected to produce distinct splitting patterns in NMR due to anisotropic effects .

Biologische Aktivität

2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. The thiadiazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activities associated with this compound, presenting data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 202.66 g/mol. The presence of the chloro group on the pyridyl ring is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClN4S |

| Molecular Weight | 202.66 g/mol |

| IUPAC Name | 5-(3-chloropyridin-2-yl)-1,3,4-thiadiazol-2-amine |

| Chemical Structure | Structural Formula |

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds with the thiadiazole moiety demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported:

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been noted for inducing apoptosis in cancer cell lines.

- In vitro studies demonstrated that derivatives increase the proportion of apoptotic cells significantly when compared to untreated controls .

- The cytotoxic effects were more pronounced after prolonged exposure (48 hours) to the compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways .

Study on Antimicrobial Properties

Dogan et al. investigated various substitutions on the amine group of thiadiazole derivatives and their impact on antimicrobial efficacy against different bacterial strains. Notably, the p-chlorophenyl derivative exhibited marginal activity against S. aureus with an MIC value of 62.5 μg/mL .

Study on Anticancer Effects

A recent study synthesized a series of thiadiazole derivatives and assessed their effects on cell viability using the MTS assay. The results indicated that several compounds significantly reduced the viability of cancer cell lines compared to standard chemotherapeutics like Cisplatin and Doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. A widely used protocol involves reacting 3-chloro-2-pyridinecarboxylic acid hydrazide with potassium thiocyanate in concentrated sulfuric acid under reflux (70–80°C for 4–6 hours). Post-reaction neutralization with ammonia precipitates the product, which is purified via recrystallization from ethanol/water (1:1) . Key Variables:

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR : NMR (DMSO-d6) shows a singlet at δ 7.2–7.5 ppm for the pyridyl protons and a broad peak at δ 5.8–6.2 ppm for the NH₂ group. NMR confirms the thiadiazole carbons at ~165–170 ppm .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N), and 650–700 cm⁻¹ (C-S) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 229.0 (calculated for C₇H₅ClN₄S).

Q. What solvents and conditions are suitable for solubility studies?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (final DMSO <1%). Stability in aqueous buffers should be monitored via HPLC over 24 hours .

Advanced Research Questions

Q. How does the chloro-pyridyl substituent influence electronic properties and reactivity?

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies often arise from assay conditions. For example:

- Cellular Uptake : LogP (1.8) suggests moderate membrane permeability; use LC-MS to quantify intracellular concentrations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-MS. Half-life (t₁/₂) <30 minutes indicates rapid metabolism .

- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How can computational modeling predict interaction mechanisms with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1CNX for carbonic anhydrase). The chloro-pyridyl group forms halogen bonds with Thr199 (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD >2.5 Å after 50 ns suggests weak binding .

Q. What derivatization methods enhance stability or bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.